2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one (CAS: 1291836-25-3) is a benzofuropyrimidinone derivative with a molecular formula of C₂₅H₁₈F₂N₂O₃S and a molecular weight of 464.5 g/mol . Its structure features a fused benzofuropyrimidinone core substituted with a 3,5-difluorobenzylsulfanyl group at position 2 and a 3-methoxybenzyl moiety at position 3 (Figure 1).
Properties
IUPAC Name |
2-[(3,5-difluorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O3S/c1-31-19-6-4-5-15(11-19)13-29-24(30)23-22(20-7-2-3-8-21(20)32-23)28-25(29)33-14-16-9-17(26)12-18(27)10-16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIVRNJRWNPBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC(=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₅F₂N₃O₂S
- Molecular Weight : 365.39 g/mol
Structural Characteristics
The compound features a benzofuro-pyrimidine core with multiple substituents, including:
- A difluorobenzyl group
- A methoxybenzyl group
- A sulfanyl linkage
These structural components may influence its interaction with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. Notably, it has shown promising results against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assays :
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Comparative Biological Activity Table
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. In vitro tests indicated moderate inhibition against Gram-positive bacteria, which warrants further investigation into its potential as an antimicrobial agent .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibit promising anticancer properties. The benzofuro-pyrimidine scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as:
- Induction of apoptosis in tumor cells.
- Inhibition of cell proliferation and migration.
Case Study: In Vitro Anticancer Assays
A study conducted on derivatives of this scaffold showed that specific modifications enhanced cytotoxicity against breast and lung cancer cell lines. The compounds were tested at varying concentrations, demonstrating dose-dependent effects on cell viability.
Antimicrobial Properties
The presence of the sulfanyl group in the compound enhances its potential as an antimicrobial agent. Research has shown that similar compounds can inhibit the growth of bacteria and fungi.
Case Study: Antimicrobial Testing
In laboratory settings, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting effectiveness as a potential antibiotic.
Neurological Applications
The structural characteristics of this compound suggest possible applications in treating neurological disorders. Compounds with similar frameworks have been explored for their neuroprotective effects.
Case Study: Neuroprotection Studies
Research involving animal models of neurodegenerative diseases has shown that related compounds can reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic benefits for conditions like Alzheimer’s disease.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This application is particularly relevant in drug design for conditions such as diabetes and obesity.
Case Study: Enzyme Kinetics
Studies have reported that similar pyrimidine derivatives can inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism regulation.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High | |
| Antimicrobial | Moderate | |
| Neuroprotective | Promising | |
| Enzyme Inhibition | Significant |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Observed Activity | Impact on Efficacy |
|---|---|---|
| Benzofuro-pyrimidine core | Anticancer activity | Essential |
| Sulfanyl group | Antimicrobial properties | Enhances efficacy |
| Methoxybenzyl substitution | Neuroprotective effects | Moderate impact |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s benzofuro[3,2-d]pyrimidin-4(3H)-one core distinguishes it from analogs with thieno[3,2-d]pyrimidin-4(3H)-one backbones (e.g., compounds in and ).
Table 1: Core Structure Comparison
Substituent Effects
- Fluorine vs. Methoxy Groups : The 3,5-difluorobenzylsulfanyl group in the target compound may improve metabolic stability and lipophilicity compared to methoxy-substituted analogs (e.g., 12a in ). Fluorine’s electron-withdrawing nature could also modulate electronic interactions in biological targets .
- Oxadiazole vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
